![molecular formula C11H10N6OS2 B13366202 3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a unique combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring, followed by the introduction of the thienyl group and the tetraazolyl moiety. The final step involves the coupling of these intermediates to form the desired propanamide compound. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thienyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted thiazole and thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique electronic properties
Wirkmechanismus
The mechanism of action of 3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-fluoroanilino)-3-((1-phenyl-1H-tetraazol-5-yl)thio)-2-propanol
- 1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetraazol-5-yl)thio)-2-azepanone
- 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of tetraazolyl, thienyl, and thiazolyl moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Eigenschaften
Molekularformel |
C11H10N6OS2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-(tetrazol-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H10N6OS2/c18-10(3-4-17-7-12-15-16-17)14-11-13-8(6-20-11)9-2-1-5-19-9/h1-2,5-7H,3-4H2,(H,13,14,18) |
InChI-Schlüssel |
LXDNETKKUNIYDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCN3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


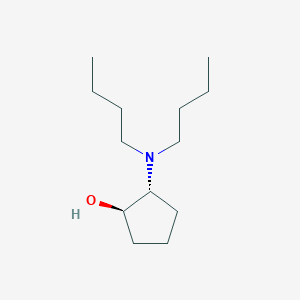
![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13366132.png)
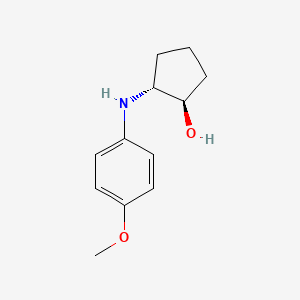
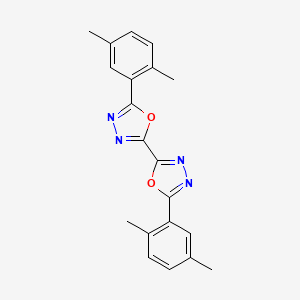
![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
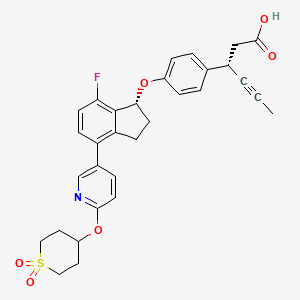
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366166.png)
![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)


![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
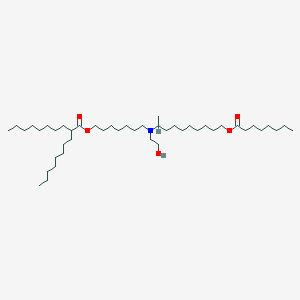
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
